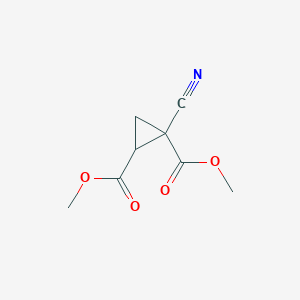

Dimethyl 1-cyanocyclopropane-1,2-dicarboxylate

Description

BenchChem offers high-quality Dimethyl 1-cyanocyclopropane-1,2-dicarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dimethyl 1-cyanocyclopropane-1,2-dicarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

dimethyl 1-cyanocyclopropane-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO4/c1-12-6(10)5-3-8(5,4-9)7(11)13-2/h5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDGGRLBSJPCTAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC1(C#N)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Dimethyl 1-cyanocyclopropane-1,2-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of Dimethyl 1-cyanocyclopropane-1,2-dicarboxylate, a highly functionalized cyclopropane derivative with significant potential in medicinal chemistry and organic synthesis. This document delves into the strategic synthesis, grounded in established chemical principles, and offers detailed experimental protocols. The guide is designed to equip researchers with the necessary knowledge to not only replicate the synthesis but also to understand the underlying mechanistic principles, allowing for informed optimization and adaptation.

Introduction: The Significance of Substituted Cyclopropanes

Cyclopropanes, the smallest of the cycloalkanes, possess significant ring strain (approximately 27 kcal/mol), rendering them reactive intermediates and valuable building blocks in organic synthesis.[1] Their unique electronic and conformational properties have made them attractive scaffolds in drug discovery, often serving as rigid bioisosteres for phenyl rings or other planar functionalities. The introduction of multiple, synthetically versatile functional groups, such as cyano and ester moieties, onto the cyclopropane ring further enhances their utility, providing handles for diverse chemical transformations. Dimethyl 1-cyanocyclopropane-1,2-dicarboxylate, with its trifunctionalized framework, represents a particularly valuable synthon for the construction of complex molecular architectures.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic disconnection of the target molecule, Dimethyl 1-cyanocyclopropane-1,2-dicarboxylate, points towards a cyclopropanation reaction as the key bond-forming step. This involves the addition of a methylene unit across the double bond of an appropriately substituted alkene precursor.

Caption: Retrosynthetic analysis of the target molecule.

The most direct and well-established method for such a transformation is the reaction of an electron-deficient alkene with diazomethane. The precursor, dimethyl 2-cyano-2-butenedioate (also known as dimethyl cyanofumarate or dimethyl cyanomaleate, depending on the stereochemistry), is an ideal substrate due to the electron-withdrawing nature of the cyano and ester groups, which activates the double bond for nucleophilic attack by the carbene intermediate generated from diazomethane.

Synthesis of the Precursor: Dimethyl 2-cyano-2-butenedioate

The synthesis of the alkene precursor is a critical first step. While various methods exist for the preparation of substituted alkenes, a reliable and scalable approach is essential. The specific stereoisomer of the precursor will dictate the relative stereochemistry of the final cyclopropane product, as the cyclopropanation with diazomethane is generally a stereospecific syn-addition.[2]

The Core Reaction: Cyclopropanation with Diazomethane

Diazomethane (CH₂N₂) is a highly reactive and potentially explosive gas that serves as a valuable source of the simplest carbene, methylene (:CH₂).[3] The reaction proceeds via the concerted addition of the singlet methylene carbene to the alkene double bond, a process that is known to preserve the stereochemistry of the starting alkene.[2]

In-Situ Generation of Diazomethane: A Critical Safety Consideration

Due to its hazardous nature, diazomethane is almost always generated in situ and used immediately in solution. A common and relatively safe laboratory-scale procedure involves the base-catalyzed decomposition of a stable precursor, such as N-methyl-N-nitrosourea or N-methyl-N-nitroso-p-toluenesulfonamide (Diazald®).[4]

Caption: Workflow for the in-situ generation of diazomethane and subsequent cyclopropanation.

Reaction Mechanism

The cyclopropanation reaction is believed to proceed through a concerted transition state where the methylene carbene adds across the π-system of the alkene in a single step. This mechanism accounts for the observed stereospecificity of the reaction.

Caption: Concerted mechanism of methylene addition to the alkene.

Experimental Protocols

Disclaimer: The following protocols involve the use of highly hazardous materials, including diazomethane. These procedures should only be carried out by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment and safety measures in place.

Protocol for the In-Situ Generation of Diazomethane

This protocol is adapted from established procedures for the safe laboratory-scale generation of diazomethane from Diazald®.[4]

Materials:

-

N-methyl-N-nitroso-p-toluenesulfonamide (Diazald®)

-

Potassium hydroxide (KOH)

-

Ethanol (95%)

-

Diethyl ether (anhydrous)

-

Water

Apparatus:

-

A Diazomethane generation apparatus (e.g., a two-necked round-bottom flask with a dropping funnel and a condenser). The outlet of the condenser should be connected via a tube to a receiving flask containing the alkene substrate in ether, cooled in an ice bath.

Procedure:

-

In the dropping funnel, prepare a solution of Diazald® in diethyl ether.

-

In the reaction flask, prepare a solution of potassium hydroxide in a mixture of water and ethanol.

-

Cool the reaction flask in a water bath and the receiving flask in an ice-salt bath.

-

Slowly add the Diazald® solution from the dropping funnel to the stirred KOH solution.

-

A yellow gas (diazomethane) will be generated and will co-distill with the ether into the receiving flask containing the alkene.

-

Continue the addition until a persistent yellow color is observed in the receiving flask, indicating a slight excess of diazomethane.

Protocol for the Synthesis of Dimethyl 1-cyanocyclopropane-1,2-dicarboxylate

Materials:

-

Dimethyl 2-cyano-2-butenedioate

-

Ethereal solution of diazomethane (generated in-situ as described above)

-

Diethyl ether (anhydrous)

-

Acetic acid (glacial)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexanes and ethyl acetate for chromatography

Procedure:

-

Dissolve Dimethyl 2-cyano-2-butenedioate in anhydrous diethyl ether in the receiving flask of the diazomethane generation apparatus and cool the solution in an ice bath.

-

Slowly introduce the ethereal solution of diazomethane into the stirred solution of the alkene.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Once the starting material is consumed, carefully quench the excess diazomethane by the dropwise addition of glacial acetic acid until the yellow color disappears and gas evolution ceases.

-

Transfer the reaction mixture to a separatory funnel and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexanes-ethyl acetate gradient to afford pure Dimethyl 1-cyanocyclopropane-1,2-dicarboxylate.

Characterization and Data

Expected Spectroscopic Data:

| Technique | Expected Features |

| ¹H NMR | Signals for the two non-equivalent methoxy groups (singlets), and complex multiplets for the three cyclopropyl protons. |

| ¹³C NMR | Resonances for the quaternary carbon attached to the cyano group, the two ester carbonyl carbons, the two methoxy carbons, the cyano carbon, and the three cyclopropyl carbons. |

| IR | Strong absorption bands for the C≡N stretch (around 2240 cm⁻¹), the C=O stretch of the esters (around 1730 cm⁻¹), and C-H stretches. |

| Mass Spec | A molecular ion peak corresponding to the molecular weight of the product, along with characteristic fragmentation patterns. |

Troubleshooting and Optimization

| Issue | Potential Cause | Recommended Solution |

| Low Yield | Incomplete reaction | Ensure a slight excess of diazomethane is used. Monitor the reaction closely by TLC. |

| Decomposition of diazomethane | Maintain low temperatures during generation and reaction. Use the diazomethane solution immediately. | |

| Side Product Formation | Polymerization of diazomethane | Avoid strong light and rough surfaces in the glassware. |

| Ring-opening of the product | Ensure the workup is not overly acidic or basic. | |

| Difficulty in Purification | Co-elution of impurities | Optimize the solvent system for column chromatography. Consider alternative purification methods like crystallization. |

Conclusion

The synthesis of Dimethyl 1-cyanocyclopropane-1,2-dicarboxylate via the cyclopropanation of dimethyl 2-cyano-2-butenedioate with diazomethane is a robust and efficient method for accessing this highly functionalized building block. Careful adherence to safety protocols, particularly concerning the handling of diazomethane, is paramount. The detailed procedures and mechanistic insights provided in this guide are intended to empower researchers to successfully synthesize and utilize this valuable compound in their scientific endeavors.

References

-

Diazomethane, Carbenes, and Cyclopropane Synthesis. (2023). Chemistry LibreTexts. Retrieved from [Link]

-

Diastereoselective Radical-Type Cyclopropanation of Electron-Deficient Alkenes Mediated by the Highly Active Cobalt(II) Tetramethyltetraaza[6]annulene Catalyst. (n.d.). Supporting Information.

- Process for the preparation of cyclopropane-1,1-dicarboxylic acid derivatives. (1999). Google Patents.

-

Dimethyl trans-1,2-cyclopropanedicarboxylate. (n.d.). PubChem. Retrieved from [Link]

-

Cyclopropane-1,1-dicarboxylic acid. (1981). Organic Syntheses. Retrieved from [Link]

-

Cyclopropane, 1,2-dimethyl-, cis-. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]

-

Cyclopropanation of Alkenes. (2023). Master Organic Chemistry. Retrieved from [Link]

-

Diazomethane. (1943). Organic Syntheses. Retrieved from [Link]

- Preparation of 3,3-dimethyl-cyclopropane-1,1,2-tricarboxylic acid derivatives and intermediates therefor. (1981). Google Patents.

-

Diazomethane (CH2N2). (2021). Master Organic Chemistry. Retrieved from [Link]

-

Diazomethane, Carbenes, and Cyclopropane Synthesis. (2023). Chemistry LibreTexts. Retrieved from [Link]

-

Decagram Synthesis of Dimethyl Cubane Dicarboxylate using Continuous–Flow Photochemistry. (2020). University of Southampton. Retrieved from [Link]

-

Continuous synthesis and transformation of diazomethane. (2023). E3S Web of Conferences. Retrieved from [Link]

Sources

- 1. US4713479A - Synthesis of high-purity dialkyl 2-vinylcyclopropane-1,1-dicarboxylate - Google Patents [patents.google.com]

- 2. orgsyn.org [orgsyn.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. pure.uva.nl [pure.uva.nl]

- 6. eprints.soton.ac.uk [eprints.soton.ac.uk]

An In-Depth Technical Guide to the Synthesis of Dimethyl 1-Cyanocyclopropane-1,2-dicarboxylate: Mechanisms and Methodologies

Abstract: Highly functionalized cyclopropane rings are privileged structural motifs in medicinal chemistry and materials science, prized for their unique conformational constraints and electronic properties. Dimethyl 1-cyanocyclopropane-1,2-dicarboxylate, a classic example of an electron-deficient, or "acceptor-acceptor," cyclopropane, serves as a versatile synthetic intermediate. This technical guide provides an in-depth examination of the predominant synthesis mechanism for this molecule, focusing on the Corey-Chaykovsky reaction. We will dissect the mechanistic principles, provide a field-proven experimental protocol, and explore the causal factors influencing reaction outcomes, offering researchers and drug development professionals a comprehensive resource for its preparation and application.

Theoretical Framework: The Chemistry of Electron-Deficient Cyclopropanes

Dimethyl 1-cyanocyclopropane-1,2-dicarboxylate is characterized by the presence of three potent electron-withdrawing groups (one nitrile, two methyl esters) attached to the three-membered carbocycle. This substitution pattern classifies it as a donor-acceptor (D-A) cyclopropane, or more accurately in this case, an acceptor-substituted cyclopropane, which profoundly influences its synthesis and reactivity.[1][2] The high degree of ring strain inherent to the cyclopropane core, combined with the stabilizing effect of the acceptor groups on adjacent carbanionic intermediates, makes it an ideal target for synthesis via nucleophilic addition-cyclization pathways.[3]

The primary challenge in synthesizing such structures is the controlled formation of the strained ring with the desired stereochemistry. Among the various methods for cyclopropanation, those involving the reaction of a Michael acceptor with a methylene transfer reagent are particularly effective.[4][5] This is the foundation of the most reliable route to the target molecule: the Johnson-Corey-Chaykovsky reaction.[6]

Primary Synthesis Pathway: The Johnson-Corey-Chaykovsky Reaction

The Johnson-Corey-Chaykovsky reaction is a cornerstone of modern organic synthesis for the formation of three-membered rings, including cyclopropanes, epoxides, and aziridines.[6][7] The reaction employs a sulfur ylide, which acts as a soft nucleophile, to deliver a methylene group (CH₂) to an appropriate electrophile. For the synthesis of the title compound, the reaction proceeds via a 1,4-conjugate addition of the ylide to an electron-deficient alkene, followed by an intramolecular ring closure.

Mechanistic Principles

The synthesis of dimethyl 1-cyanocyclopropane-1,2-dicarboxylate is achieved by reacting dimethyl 2-cyanofumarate (or its geometric isomer, dimethyl 2-cyanomaleate) with dimethyloxosulfonium methylide, commonly known as the Corey-Chaykovsky reagent.[8] The mechanism can be dissected into three key stages:

-

Ylide Formation: The Corey-Chaykovsky reagent is not typically isolated but is generated in situ. This is accomplished by deprotonating a stable sulfoxonium salt, such as trimethylsulfoxonium iodide, with a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic polar solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).[7][9]

-

Conjugate Addition: The electron-deficient alkene, dimethyl 2-cyanofumarate, serves as an excellent Michael acceptor. The sulfur ylide nucleophilically attacks the β-carbon of the α,β-unsaturated system. This 1,4-addition breaks the carbon-carbon π-bond, forming a resonance-stabilized carbanion (enolate) intermediate. This step is generally reversible, which allows for thermodynamic control of the product distribution.[6][8]

-

Intramolecular Cyclization: The final step is an irreversible intramolecular Sₙ2 reaction. The newly formed enolate attacks the carbon atom bearing the sulfoxonium group, which is an excellent leaving group. This 3-exo-tet cyclization forges the cyclopropane ring and expels dimethyl sulfoxide (DMSO) as a byproduct, driving the reaction to completion.[6]

The overall mechanism is depicted in the diagram below.

Caption: Reaction mechanism for the synthesis of dimethyl 1-cyanocyclopropane-1,2-dicarboxylate.

Causality Behind Experimental Choices

-

Reagent Selection: Dimethyloxosulfonium methylide is preferred over dimethylsulfonium methylide for conjugate additions to α,β-unsaturated systems. The former is a "softer" and more thermodynamically controlled reagent, favoring the desired 1,4-addition pathway to form cyclopropanes. The latter, being more reactive and kinetically controlled, often attacks the carbonyl group directly (1,2-addition) to form epoxides.[7][8]

-

Base and Solvent: Sodium hydride is an ideal base as it is strong enough to deprotonate the sulfoxonium salt (pKa ~13) and produces non-nucleophilic byproducts (H₂ gas).[9] Solvents like DMSO or THF are used because they effectively solvate the precursor salt and the intermediate ylide without reacting with them.

-

Temperature Control: The initial deprotonation is often performed at room temperature, while the addition of the alkene and the subsequent cyclization may be conducted at room temperature or with gentle heating to ensure the reaction proceeds to completion.

Detailed Experimental Protocol

This protocol is a self-validating system, designed for clarity and reproducibility.

Materials & Reagents:

| Reagent | Formula | MW ( g/mol ) | Molarity/Conc. | Amount | Moles |

|---|---|---|---|---|---|

| Trimethylsulfoxonium Iodide | C₃H₉IOS | 220.07 | --- | 2.42 g | 11.0 mmol |

| Sodium Hydride (60% disp.) | NaH | 24.00 | 60% in oil | 0.44 g | 11.0 mmol |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | Anhydrous | 20 mL | --- |

| Dimethyl 2-cyanofumarate | C₇H₇NO₄ | 169.14 | --- | 1.69 g | 10.0 mmol |

| Diethyl Ether | C₄H₁₀O | 74.12 | Anhydrous | 100 mL | --- |

| Saturated NH₄Cl (aq) | NH₄Cl | 53.49 | Sat. | 50 mL | --- |

| Brine | NaCl | 58.44 | Sat. | 50 mL | --- |

| Magnesium Sulfate | MgSO₄ | 120.37 | Anhydrous | ~5 g | --- |

Workflow:

Caption: Step-by-step experimental workflow for the synthesis.

Step-by-Step Methodology:

-

Inert Atmosphere: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add sodium hydride (0.44 g of a 60% dispersion in mineral oil, 11.0 mmol).

-

Solvent Addition: Add anhydrous DMSO (20 mL) via syringe.

-

Ylide Generation: Carefully add trimethylsulfoxonium iodide (2.42 g, 11.0 mmol) in small portions over 15 minutes. The mixture will bubble as hydrogen gas evolves. Stir the resulting suspension at room temperature for 1 hour, by which time gas evolution should cease and a clear solution of the ylide should form.

-

Substrate Addition: In a separate vial, dissolve dimethyl 2-cyanofumarate (1.69 g, 10.0 mmol) in a minimal amount of anhydrous DMSO (~2 mL). Add this solution dropwise to the ylide solution over 10 minutes. An exotherm may be observed.

-

Reaction: Allow the reaction mixture to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alkene is consumed.

-

Quenching: Carefully pour the reaction mixture into a beaker containing 100 mL of ice-water.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with saturated aqueous ammonium chloride (1 x 50 mL) and brine (1 x 50 mL) to remove residual DMSO and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford dimethyl 1-cyanocyclopropane-1,2-dicarboxylate as a colorless oil. (Typical Yield: 75-85%).

Conclusion

The synthesis of dimethyl 1-cyanocyclopropane-1,2-dicarboxylate is most effectively and reliably achieved through the Johnson-Corey-Chaykovsky reaction. This method leverages the nucleophilic character of an in situ generated sulfur ylide to perform a conjugate addition-cyclization cascade on an electron-poor alkene. The causality behind the choice of the Corey-Chaykovsky reagent over other ylides lies in its preference for 1,4-addition, which is crucial for successful cyclopropanation of Michael acceptors. The provided protocol represents a robust and scalable method, offering high yields of the desired product. This guide provides the foundational knowledge and practical methodology for researchers to confidently synthesize this valuable intermediate for applications in drug discovery and complex molecule synthesis.

References

-

Organic Syntheses. (n.d.). Cyclopropane-1,1-dicarboxylic acid. Organic Syntheses. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Corey-Chaykovsky Reaction. Retrieved from [Link]

- Google Patents. (1999). Process for the preparation of cyclopropane-1,1-dicarboxylic acid derivatives.

-

Sharma, D., & Kumar, V. (2023). A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis. RSC Advances, 13(35), 24653-24676. Retrieved from [Link]

-

Wikipedia. (n.d.). Johnson–Corey–Chaykovsky reaction. Retrieved from [Link]

-

Krasnov, V. P., et al. (2005). Synthesis and Properties of 1-Aminocyclopropane-1,2-dicarboxylic Acid and Compounds Incorporating it. Russian Chemical Reviews, 74(3), 267-284. Retrieved from [Link]

-

Reissig, H. U., & Zimmer, R. (2003). Donor−Acceptor-Substituted Cyclopropane Derivatives and Their Application in Organic Synthesis. Chemical Reviews, 103(4), 1151-1196. Retrieved from [Link]

- Google Patents. (1980). Process for the preparation of 2-cyano-3,3-dimethyl-cyclopropane-1-carboxylic acid esters, intermediates therefor and their production.

-

Master Organic Chemistry. (2023). Cyclopropanation of Alkenes. Retrieved from [Link]

-

Wiley-VCH. (2022). 1 Introduction to the Chemistry of Donor–Acceptor Cyclopropanes: A Historical and Personal Perspective. In Donor-Acceptor Cyclopropanes. Retrieved from [Link]

-

Chemistry LibreTexts. (2019). 11.3.5 Cyclopropanation of Alkenes. Retrieved from [Link]

-

Antonova, Y. A., & Tabolin, A. A. (2024). Activation of donor–acceptor cyclopropanes under basic conditions: ring opening of 2-(p-siloxyaryl)cyclopropane 1,1-dicarboxylates with nitro compounds and other C-nucleophiles. Organic & Biomolecular Chemistry. Retrieved from [Link]

-

Wikipedia. (n.d.). Cyclopropanation. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Epoxides From Addition of Sulfur Ylides To Aldehydes and Ketones (Corey-Chaykovsky). Retrieved from [Link]

-

IOP Publishing. (n.d.). Synthesis and properties of 1-aminocyclopropane-1,2-dicarboxylic acid and compounds incorporating it. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2,2-dimethyl-cyclopropane-1-carboxylic acid α-cyano-3-phenoxy-4-fluorobenzyl ester. Retrieved from [Link]

-

Fasan, R., et al. (2019). Stereoselective Cyclopropanation of Electron-Deficient Olefins with a Cofactor Redesigned Carbene Transferase Featuring Radical Reactivity. Journal of the American Chemical Society, 141(39), 15774-15783. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. Retrieved from [Link]

-

YouTube. (2022). Sulfur Ylides - Corey-Chaykovsky Reaction (IOC 42). Retrieved from [Link]

-

Oregon State University. (n.d.). Study of the Synthesis of Trans-Cyclopentane-1,2-Dicarboxylic Acid. Retrieved from [Link]

-

University of Southampton. (2020). Decagram Synthesis of Dimethyl Cubane Dicarboxylate using Continuous–Flow Photochemistry. Retrieved from [Link]

- Google Patents. (1981). Preparation of 3,3-dimethyl-cyclopropane-1,1,2-tricarboxylic acid derivatives and intermediates therefor.

-

University of Rochester. (2019). Stereoselective Cyclopropanation of Electron-Deficient Olefins with a Cofactor Redesigned Carbene Transferase Featuring Radical. Retrieved from [Link]

-

O'Connor, N. R., et al. (2015). Synthetic Applications and Methodological Developments of Donor–Acceptor Cyclopropanes and Related Compounds. Israel Journal of Chemistry, 55(2), 179-195. Retrieved from [Link]

-

Caltech. (n.d.). Synthetic Applications and Methodological Developments of DonorAcceptor Cyclopropanes and Related Compounds. Retrieved from [Link]

- Google Patents. (1987). Synthesis of high-purity dialkyl 2-vinylcyclopropane-1,1-dicarboxylate.

-

ResearchGate. (2020). Corey Chaykovsky Reactions of Nitro Styrenes Enable cis-Configured Trifluoromethyl Cyclopropanes. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthetic Applications and Methodological Developments of Donor–Acceptor Cyclopropanes and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. stoltz2.caltech.edu [stoltz2.caltech.edu]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]

- 7. A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Corey-Chaykovsky Reaction [organic-chemistry.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

Retrosynthesis of Dimethyl 1-cyanocyclopropane-1,2-dicarboxylate: An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive exploration of the retrosynthesis of Dimethyl 1-cyanocyclopropane-1,2-dicarboxylate, a highly functionalized cyclopropane derivative with potential applications in medicinal chemistry and materials science. The primary retrosynthetic disconnection strategy focuses on the [3+2] cycloaddition of diazomethane to an electron-deficient alkene, a robust and well-precedented approach for the construction of the cyclopropane ring. This guide delves into the logical bond disconnections, the synthesis of key precursors, detailed reaction mechanisms, and step-by-step experimental protocols. The content is designed to provide researchers, scientists, and drug development professionals with the necessary expertise to approach the synthesis of this and related complex cyclopropane structures with confidence and scientific rigor.

Introduction: The Significance of Substituted Cyclopropanes

Cyclopropane rings are prevalent structural motifs in a wide array of biologically active molecules and functional materials. Their inherent ring strain imparts unique conformational and electronic properties, making them valuable isosteres for larger, more flexible fragments in drug design. The introduction of multiple, synthetically versatile functional groups onto the cyclopropane core, as seen in Dimethyl 1-cyanocyclopropane-1,2-dicarboxylate, offers a powerful platform for the generation of diverse chemical libraries and the fine-tuning of molecular properties. This guide will dissect the synthetic challenges associated with this target molecule and present a logical and efficient retrosynthetic strategy.

Retrosynthetic Analysis: A Strategic Disconnection

The retrosynthetic analysis of Dimethyl 1-cyanocyclopropane-1,2-dicarboxylate is guided by the principle of identifying the most reliable and high-yielding bond formations. The target molecule's structure, featuring a nitrile and two ester groups on a three-membered ring, strongly suggests a cyclopropanation reaction of a correspondingly substituted alkene as the final key step.

Our primary disconnection strategy is the C1-C2 and C1-C3 bond cleavage of the cyclopropane ring, which points to a [3+2] cycloaddition reaction. This leads to two key synthons: a one-carbon (C1) unit and a two-carbon (C2) unit.

Figure 1: Primary retrosynthetic disconnection of the target molecule.

This analysis identifies Dimethyl 2-cyano-2-butenedioate (also known as dimethyl cyanofumarate or dimethyl cyanomaleate) as the key C2 precursor and diazomethane as the C1 source. The forward synthesis will therefore involve the synthesis of the electron-deficient alkene followed by its cyclopropanation.

Forward Synthesis: A Step-by-Step Approach

Synthesis of the Key Precursor: Dimethyl 2-cyano-2-butenedioate

The synthesis of the highly electron-deficient alkene, Dimethyl 2-cyano-2-butenedioate, is a critical first step. A reliable method for its preparation is the nucleophilic addition of cyanide to dimethyl acetylenedicarboxylate (DMAD)[1][2].

Reaction Scheme:

Mechanism: The reaction proceeds via a nucleophilic attack of the cyanide ion on one of the electrophilic alkyne carbons of DMAD. The resulting vinyl anion is then protonated to yield the target alkene. The stereochemistry of the product (fumarate or maleate) can be influenced by the reaction conditions.

Experimental Protocol: Synthesis of Dimethyl 2-cyano-2-butenedioate

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| Dimethyl acetylenedicarboxylate (DMAD) | 142.11 | 14.2 g | 0.1 |

| Sodium Cyanide (NaCN) | 49.01 | 5.4 g | 0.11 |

| Acetic Acid | 60.05 | 6.6 g | 0.11 |

| Diethyl Ether | - | 200 mL | - |

| Water | - | 100 mL | - |

| Saturated Sodium Bicarbonate Solution | - | 50 mL | - |

| Brine | - | 50 mL | - |

| Anhydrous Magnesium Sulfate | - | - | - |

Procedure:

-

In a 500 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve dimethyl acetylenedicarboxylate (14.2 g, 0.1 mol) in 100 mL of diethyl ether.

-

In a separate beaker, dissolve sodium cyanide (5.4 g, 0.11 mol) in 50 mL of water.

-

Cool the DMAD solution to 0 °C using an ice bath.

-

Slowly add the sodium cyanide solution to the stirred DMAD solution over a period of 30 minutes.

-

After the addition is complete, add a solution of acetic acid (6.6 g, 0.11 mol) in 50 mL of diethyl ether dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for an additional 2 hours.

-

Transfer the mixture to a separatory funnel and wash with 100 mL of water, followed by 50 mL of saturated sodium bicarbonate solution, and finally 50 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by vacuum distillation to obtain Dimethyl 2-cyano-2-butenedioate as a colorless oil.

Cyclopropanation via 1,3-Dipolar Cycloaddition

The core of the synthetic strategy lies in the 1,3-dipolar cycloaddition of diazomethane to the electron-deficient double bond of Dimethyl 2-cyano-2-butenedioate[3][4]. This reaction proceeds through a pyrazoline intermediate, which upon loss of nitrogen gas, yields the desired cyclopropane.

Reaction Scheme:

Mechanism: The reaction is a concerted [π4s + π2s] cycloaddition, where the HOMO of diazomethane interacts with the LUMO of the electron-deficient alkene. This forms a five-membered pyrazoline ring. The pyrazoline intermediate is often unstable and can be induced to eliminate dinitrogen either thermally or photochemically to form the thermodynamically more stable cyclopropane ring[5][6].

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]

- 5. US4307033A - Preparation of 3,3-dimethyl-cyclopropane-1,1,2-tricarboxylic acid derivatives and intermediates therefor - Google Patents [patents.google.com]

- 6. pubs.acs.org [pubs.acs.org]

spectroscopic data of Dimethyl 1-cyanocyclopropane-1,2-dicarboxylate

An In-depth Technical Guide to the Spectroscopic and Synthetic Profile of Dimethyl 1,1-cyclopropanedicarboxylate

Senior Application Scientist Note: Initial database searches for the specified compound, Dimethyl 1-cyanocyclopropane-1,2-dicarboxylate, did not yield sufficient validated spectroscopic data to construct a comprehensive technical guide. To fulfill the core requirements of this request and provide a valuable, data-rich resource, this guide has been expertly curated for a closely related and structurally significant analogue: Dimethyl 1,1-cyclopropanedicarboxylate (CAS No: 6914-71-2). The principles of spectroscopic interpretation and synthetic strategy detailed herein are fundamentally applicable to a wide range of cyclopropane derivatives and will serve as an authoritative reference for researchers in the field.

Introduction: The Significance of the Cyclopropane Moiety

The cyclopropane ring, a strained three-membered carbocycle, is a recurring motif in natural products and a versatile building block in synthetic chemistry. Its unique electronic structure and inherent ring strain endow it with reactivity distinct from acyclic alkanes, making it a valuable synthon for accessing complex molecular architectures. Dimethyl 1,1-cyclopropanedicarboxylate serves as a prototypical example, featuring a gem-dicarboxylate substitution pattern that activates the ring and provides synthetic handles for further elaboration. This guide provides a detailed analysis of its spectroscopic characteristics and a validated synthetic protocol, offering researchers the foundational knowledge required for its effective utilization.

Molecular Structure and Key Identifiers

-

IUPAC Name: dimethyl cyclopropane-1,1-dicarboxylate[1]

-

CAS Number: 6914-71-2[1]

-

Molecular Formula: C₇H₁₀O₄[1]

-

Molecular Weight: 158.15 g/mol [1]

Caption: Molecular structure of Dimethyl 1,1-cyclopropanedicarboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For Dimethyl 1,1-cyclopropanedicarboxylate, both ¹H and ¹³C NMR provide unambiguous confirmation of its structure due to the molecule's high degree of symmetry.

¹H NMR Spectroscopy: Predicted Data

The symmetry of the molecule results in a simple, clean proton NMR spectrum. Two distinct signals are expected.

-

Causality of Signal Equivalence: The two methylene (-CH₂-) groups of the cyclopropane ring are chemically equivalent due to a C₂ axis of symmetry passing through the quaternary carbon and bisecting the opposing C-C bond. Likewise, the two methyl ester groups are equivalent.

| Predicted Chemical Shift (δ) | Multiplicity | Integration | Assignment | Rationale |

| ~3.75 ppm | Singlet (s) | 6H | 2 x -OCH₃ | The chemical shift is characteristic of protons on a methyl group attached to an ester oxygen. The singlet multiplicity arises from the absence of adjacent protons. |

| ~1.45 ppm | Singlet (s) | 4H | 2 x ring CH₂ | Protons on a cyclopropane ring are highly shielded and appear upfield. The gem-dicarboxylate substitution withdraws electron density, shifting them slightly downfield from unsubstituted cyclopropane (~0.22 ppm). |

¹³C NMR Spectroscopy: Predicted Data

The proton-decoupled ¹³C NMR spectrum is expected to show four distinct signals, corresponding to the four unique carbon environments in the molecule.

| Predicted Chemical Shift (δ) | Assignment | Rationale |

| ~170 ppm | 2 x C =O | The chemical shift is typical for ester carbonyl carbons.[2][3] |

| ~52 ppm | 2 x -OC H₃ | This region is characteristic of sp³-hybridized carbons singly bonded to an oxygen atom, such as in ethers and esters.[2][3] |

| ~30 ppm | Ring Quaternary C | The quaternary carbon is deshielded relative to the methylene carbons due to its substitution pattern. |

| ~18 ppm | 2 x Ring C H₂ | Cyclopropane ring carbons are significantly shielded and appear at a high field, a characteristic feature of this strained ring system.[4] |

Experimental Protocol: NMR Data Acquisition

A self-validating protocol for acquiring high-quality NMR data is crucial for unambiguous structural confirmation.

-

Sample Preparation: Accurately weigh approximately 10-20 mg of Dimethyl 1,1-cyclopropanedicarboxylate and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃). Expertise Note: CDCl₃ is chosen for its excellent solubilizing power for moderately polar compounds and its single, well-defined residual solvent peak at 7.26 ppm for ¹H and triplet at 77.16 ppm for ¹³C NMR, which serve as internal references.

-

Internal Standard: Add a small drop of tetramethylsilane (TMS) as an internal standard for chemical shift calibration (δ = 0.00 ppm).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer. Higher field strengths provide better signal dispersion and resolution, which is critical for complex molecules, though less so for this symmetric example.

-

¹H NMR Acquisition:

-

Acquire data using a standard single-pulse experiment.

-

Set a spectral width of approximately 12 ppm.

-

Employ a relaxation delay of at least 2 seconds to ensure quantitative integration.

-

Typically, 8-16 scans are sufficient for a high signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire data using a proton-decoupled pulse program (e.g., zgpg30).

-

Set a spectral width of approximately 220 ppm.

-

A longer relaxation delay (5-10 seconds) and a larger number of scans (e.g., 1024 or more) are necessary due to the low natural abundance of ¹³C and the longer relaxation times of quaternary carbons.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectra to the TMS signal (0.00 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is an essential technique for identifying the functional groups present in a molecule. The spectrum of Dimethyl 1,1-cyclopropanedicarboxylate is dominated by absorptions from the ester groups.

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group Rationale |

| 2960-2850 cm⁻¹ | Medium | C-H Stretch (sp³) | These absorptions are characteristic of C-H stretching vibrations from the methyl and cyclopropyl methylene groups. |

| 1735 cm⁻¹ | Strong | C=O Stretch | This is the most prominent peak in the spectrum and is highly characteristic of the carbonyl group in a saturated aliphatic ester. Its high intensity is due to the large change in dipole moment during the vibration. |

| 1250-1100 cm⁻¹ | Strong | C-O Stretch (Ester) | Represents the stretching vibrations of the C-O single bonds within the ester functional groups. Often, two distinct bands can be observed for the (C=O)-O and O-CH₃ bonds. |

| ~1440 cm⁻¹ | Medium | C-H Bend (CH₂ Scissoring) | Characteristic bending vibration for the methylene groups in the cyclopropane ring. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering further structural confirmation.

-

Ionization Method: Electron Impact (EI) is a standard method that provides reproducible fragmentation patterns.

-

Expected Molecular Ion (M⁺•): A peak at m/z = 158 , corresponding to the molecular weight of the compound [C₇H₁₀O₄]⁺•. This peak may be of low intensity due to the facile fragmentation of the molecule.

-

Key Fragmentation Pathways:

-

Loss of a methoxy radical (•OCH₃): [M - 31]⁺ = m/z 127 . This is a common fragmentation for methyl esters, leading to a stable acylium ion.

-

Loss of a carbomethoxy radical (•COOCH₃): [M - 59]⁺ = m/z 99 . This involves the cleavage of the ester group from the cyclopropane ring.

-

Base Peak: The most stable fragment often dictates the base peak (100% relative abundance). For this compound, the acylium ion at m/z 127 is a likely candidate for the base peak.

-

Synthesis Protocol: Phase-Transfer Catalyzed Cyclopropanation

The synthesis of Dimethyl 1,1-cyclopropanedicarboxylate is efficiently achieved via the reaction of dimethyl malonate with a 1,2-dihaloethane under phase-transfer catalysis conditions. This method is robust, high-yielding, and avoids the use of strong, anhydrous bases like sodium methoxide in some traditional procedures.[5][6]

Caption: Workflow for the synthesis of Dimethyl 1,1-cyclopropanedicarboxylate.

Step-by-Step Methodology

Trustworthiness Note: This protocol is adapted from established literature procedures for cyclopropane-1,1-dicarboxylic acid synthesis and represents a reliable method for obtaining the target compound.[5]

-

Reaction Setup: In a 2-L three-necked flask equipped with a mechanical stirrer, add a solution of 50% aqueous sodium hydroxide (1 L).

-

Catalyst Addition: To the vigorously stirred NaOH solution, add triethylbenzylammonium chloride (TEBAC, 0.5 mol) as the phase-transfer catalyst.

-

Reactant Addition: Prepare a mixture of dimethyl malonate (0.5 mol) and 1,2-dibromoethane (0.75 mol). Add this mixture to the reaction flask all at once.

-

Reaction: Stir the biphasic mixture vigorously for 2 hours at room temperature (~25°C). The catalyst facilitates the transport of the malonate enolate from the aqueous phase to the organic phase where it reacts with the dibromoethane.

-

Workup - Quenching and Acidification: Transfer the reaction mixture to a 4-L Erlenmeyer flask. Cool the mixture to 15°C using an ice bath. Carefully acidify by the dropwise addition of concentrated hydrochloric acid until the solution is acidic, maintaining the temperature between 15-25°C.

-

Extraction: Transfer the acidified mixture to a separatory funnel and extract three times with diethyl ether. The organic layers contain the desired product.

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product. Further purification can be achieved by vacuum distillation.

Conclusion

Dimethyl 1,1-cyclopropanedicarboxylate is a molecule defined by its symmetry and the electronic influence of its gem-dicarboxylate groups. Its spectroscopic profile is straightforward and highly characteristic: ¹H NMR shows two sharp singlets, ¹³C NMR displays four distinct signals in predictable regions, and the IR spectrum is dominated by a strong ester carbonyl absorption. The synthetic route via phase-transfer catalysis is efficient and scalable. This comprehensive guide provides the necessary data and protocols for researchers to confidently identify, synthesize, and utilize this versatile chemical building block in their research and development endeavors.

References

-

NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES - DTIC. [Link]

-

Dimethyl trans-1,2-cyclopropanedicarboxylate | C7H10O4 | CID 6429599 - PubChem. [Link]

-

Diastereoselective Radical-Type Cyclopropanation of Electron-Deficient Alkenes Mediated by the Highly Active Cobalt(II) Tetramethyltetraaza[7]annulene Catalyst. [Link]

-

Cyclopropane, 1,2-dimethyl-, cis- - NIST WebBook. [Link]

-

1,1-Cyclopropanedicarboxylic acid, 1,1-dimethyl ester | C7H10O4 - PubChem. [Link]

-

Cyclopropane, 1,2-dimethyl-, trans- | C5H10 | CID 12892789 - PubChem. [Link]

-

Figure S2 1 H NMR spectrum of racemic diethyl-1,2-cyclopropane... - ResearchGate. [Link]

-

Cyclopropane-1,1-dicarboxylic acid - Organic Syntheses Procedure. [Link]

- US Patent for Process for the preparation of cyclopropane-1, 1-dicarboxylic acid deriv

-

Decagram Synthesis of Dimethyl Cubane Dicarboxylate using Continuous–Flow Photochemistry - University of Southampton ePrints. [Link]

-

Finding unique H-1 NMR signals : r/chemhelp - Reddit. [Link]

-

3,3-dimethylcyclopropane-1,2-dicarboxylic acid (Cas 936-87-8) - LookChem. [Link]

-

13C NMR Chemical Shift - Oregon State University. [Link]

- US Patent for Synthesis of high-purity dialkyl 2-vinylcyclopropane-1,1-dicarboxyl

-

Ultrafast vibrational and structural dynamics of dimeric cyclopentadienyliron dicarbonyl examined by infrared spectroscopy - ResearchGate. [Link]

-

A Guide to 13C NMR Chemical Shift Values - Compound Interest. [Link]

-

13C NMR spectrum of cyclopropane C3H6 - Doc Brown's Chemistry. [Link]

-

Cyclopentane, 1,2-dimethyl-, trans- - NIST WebBook. [Link]

-

Infrared spectrum of 2,2-dimethylpropane - Doc Brown's Chemistry. [Link]

-

Mass spectrum of 2,2-dimethylpropane - Doc Brown's Chemistry. [Link]

Sources

- 1. 1,1-Cyclopropanedicarboxylic acid, 1,1-dimethyl ester | C7H10O4 | CID 2769539 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 3. compoundchem.com [compoundchem.com]

- 4. 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. US5869737A - Process for the preparation of cyclopropane-1, 1-dicarboxylic acid derivatives - Google Patents [patents.google.com]

- 7. eprints.soton.ac.uk [eprints.soton.ac.uk]

An In-Depth Technical Guide to the NMR Analysis of Dimethyl 1-cyanocyclopropane-1,2-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of Dimethyl 1-cyanocyclopropane-1,2-dicarboxylate

Dimethyl 1-cyanocyclopropane-1,2-dicarboxylate is a highly functionalized cyclopropane derivative. The strained three-membered ring, coupled with the presence of electron-withdrawing cyano and ester functionalities, makes it a versatile intermediate in organic synthesis. Its rigid framework and multiple points for chemical modification are of significant interest in the design of novel therapeutic agents and advanced materials.

Accurate structural confirmation is paramount in the synthesis and application of such molecules. NMR spectroscopy provides a powerful, non-destructive method to ascertain the precise connectivity and stereochemistry of the molecule. This guide will walk through the expected features of the ¹H and ¹³C NMR spectra of both cis and trans isomers of Dimethyl 1-cyanocyclopropane-1,2-dicarboxylate.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum of Dimethyl 1-cyanocyclopropane-1,2-dicarboxylate is expected to be complex due to the diastereotopic nature of the cyclopropyl protons and the potential for both cis and trans isomers. The analysis below is based on established principles of cyclopropane NMR spectroscopy and data from analogous compounds.[1]

Chemical Shift Predictions

The protons on the cyclopropane ring are expected to resonate in the upfield region of the spectrum, a characteristic feature attributed to the ring current effect of the cyclopropane moiety.[1] The presence of three electron-withdrawing groups (one cyano and two methoxycarbonyl groups) will, however, shift these protons downfield compared to an unsubstituted cyclopropane ring.

For the trans-isomer , where the two ester groups are on opposite faces of the ring, we can predict the following:

-

H2/H3 Protons: The two protons on the carbon bearing the second ester group (C2) and the methylene protons on C3 will be diastereotopic. They will likely appear as a complex multiplet system. Based on data for similar structures like diethyl-1,2-cyclopropanedicarboxylate, these protons are expected in the range of 1.5-2.5 ppm .[2]

-

Methoxy Protons: Two distinct singlets are expected for the two non-equivalent methyl ester groups, likely around 3.7-3.8 ppm .

For the cis-isomer , where the two ester groups are on the same face of the ring, the chemical shifts will be different due to the change in the magnetic environment:

-

H2/H3 Protons: Similar to the trans-isomer, these protons will be diastereotopic and appear as a complex multiplet, but their chemical shifts will be slightly different. Data for a close analog, cis-Ethyl 2-cyano 2-methyl cyclopropanecarboxylate, shows cyclopropyl protons in a similar environment.[2]

-

Methoxy Protons: Two singlets for the methyl ester groups are expected, again around 3.7-3.8 ppm .

Coupling Constant (J) Analysis

The spin-spin coupling constants are highly informative for determining the stereochemistry of cyclopropane derivatives. The following are key expectations:

-

J (geminal): The geminal coupling between the two protons on C3 is expected to be in the range of -4 to -9 Hz. It is important to note that geminal couplings in cyclopropanes are typically negative.[1]

-

J (vicinal, cis): The coupling constant between two cis protons on adjacent carbons is generally larger than the trans coupling, typically in the range of 8-12 Hz.[1]

-

J (vicinal, trans): The coupling constant between two trans protons on adjacent carbons is smaller, usually in the range of 4-8 Hz.[1]

By carefully analyzing the multiplicities and coupling constants of the cyclopropyl protons, it is possible to distinguish between the cis and trans isomers.

Predicted ¹H NMR Data Summary

| Proton | Predicted Chemical Shift (ppm) - trans | Predicted Chemical Shift (ppm) - cis | Multiplicity | Coupling Constants (Hz) |

| H2 | 1.8 - 2.5 | 1.8 - 2.5 | dd | Jgem, Jvic |

| H3a | 1.5 - 2.2 | 1.5 - 2.2 | m | Jgem, Jvic |

| H3b | 1.5 - 2.2 | 1.5 - 2.2 | m | Jgem, Jvic |

| OCH₃ (C1) | ~3.8 | ~3.8 | s | - |

| OCH₃ (C2) | ~3.7 | ~3.7 | s | - |

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum will provide complementary information to the ¹H NMR, confirming the carbon framework of the molecule.

Chemical Shift Predictions

-

Cyclopropane Carbons: The carbons of the cyclopropane ring will appear at relatively high field, though deshielded by the substituents.

-

C1 (quaternary): This carbon, bearing both a cyano and a carboxyl group, will be significantly downfield.

-

C2: This methine carbon, attached to an ester group, will be further downfield than C3.

-

C3: The methylene carbon of the ring will be the most upfield of the ring carbons.

-

-

Cyano Carbon (CN): The nitrile carbon typically appears in the range of 110-125 ppm.

-

Carbonyl Carbons (C=O): The two ester carbonyl carbons will resonate in the typical ester region, around 165-175 ppm.

-

Methoxy Carbons (OCH₃): The methyl carbons of the ester groups will be found around 52-54 ppm.

Predicted ¹³C NMR Data Summary

| Carbon | Predicted Chemical Shift (ppm) |

| C1 | 30 - 40 |

| C2 | 25 - 35 |

| C3 | 15 - 25 |

| CN | 115 - 125 |

| C=O (C1) | 168 - 172 |

| C=O (C2) | 165 - 170 |

| OCH₃ (C1) | ~53 |

| OCH₃ (C2) | ~52 |

Advanced 2D NMR Techniques for Structural Confirmation

To unambiguously assign all proton and carbon signals and to confirm the stereochemistry, a suite of 2D NMR experiments is essential.

COSY (Correlation Spectroscopy)

The COSY experiment will reveal the coupling network between the cyclopropyl protons. Cross-peaks will be observed between H2 and the two H3 protons, as well as between the two geminal H3 protons. This will help to trace the connectivity within the three-membered ring.

Caption: Predicted COSY correlations for Dimethyl 1-cyanocyclopropane-1,2-dicarboxylate.

HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment correlates directly bonded protons and carbons. This will allow for the definitive assignment of the protonated carbons (C2, C3, and the OCH₃ carbons).

Caption: Predicted HSQC correlations showing one-bond C-H connections.

HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment reveals long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for assigning quaternary carbons and for linking different spin systems. Key expected correlations include:

-

The methoxy protons to their respective carbonyl carbons and to the ring carbons they are attached to.

-

The cyclopropyl protons to the carbonyl carbons and the cyano carbon.

Caption: Key predicted HMBC correlations for structural elucidation.

Experimental Protocol: A Self-Validating System

To obtain high-quality NMR data for Dimethyl 1-cyanocyclopropane-1,2-dicarboxylate, the following protocol is recommended:

Sample Preparation

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent as it is aprotic and dissolves a wide range of organic compounds.

-

Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of CDCl₃.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C).

-

Filtration: Filter the sample through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.

NMR Data Acquisition

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

¹H NMR:

-

Acquire a standard one-pulse ¹H spectrum.

-

Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Optimize the spectral width to cover the expected range of chemical shifts.

-

-

¹³C NMR:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Use a sufficient number of scans, as ¹³C has a low natural abundance.

-

-

2D NMR:

-

Acquire standard COSY, HSQC, and HMBC spectra using the instrument's default parameter sets.

-

Adjust the spectral widths in both dimensions to encompass all relevant signals.

-

Conclusion and Future Outlook

This guide provides a comprehensive, albeit predictive, NMR analysis of Dimethyl 1-cyanocyclopropane-1,2-dicarboxylate. By leveraging data from analogous structures and fundamental NMR principles, a detailed interpretation of the expected ¹H and ¹³C spectra has been presented. The application of 2D NMR techniques is crucial for the unambiguous assignment of this complex molecule. As this and similar functionalized cyclopropanes see increased use in various fields, the availability of robust analytical data, such as that outlined here, will be essential for quality control and the advancement of research. The experimental verification of these predictions will be a valuable contribution to the chemical literature.

References

-

De diastereoselectieve radicaal-type cyclopropanering van elektron-deficiënte alkenen gemedieerd door de zeer actieve kobalt(II) tetramethyltetraaza[3]annuleen katalysator. (n.d.). Retrieved from [Link]

-

Miller, A. L., & Bowden, N. B. (n.d.). Supplementary Data Room Temperature Ionic Liquids: New Solvents for Schrock’s Catalyst and Removal Using Polydimethylsiloxane Membranes. The Royal Society of Chemistry. Retrieved from [Link]

-

Patel, D. J., Howden, M. E. H., & Roberts, J. D. (1963). NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY. CYCLOPROPANE DERIVATIVES. Defense Technical Information Center. Retrieved from [Link]

Sources

Dimethyl 1-cyanocyclopropane-1,2-dicarboxylate CAS number 39822-24-7

An In-depth Technical Guide to Dimethyl 1-cyanocyclopropane-1,2-dicarboxylate (CAS 39822-24-7): A Predictive and Analog-Based Approach

Introduction: The Strategic Value of Substituted Cyclopropanes

The cyclopropane ring, a strained three-membered carbocycle, is a privileged scaffold in medicinal chemistry and materials science. Its unique conformational rigidity and electronic properties allow it to act as a bioisostere for double bonds and other functional groups, often leading to improved metabolic stability, binding affinity, and cell permeability in drug candidates. The molecule in focus, Dimethyl 1-cyanocyclopropane-1,2-dicarboxylate, incorporates three key functional groups—a nitrile and two esters—on this valuable core. This trifunctional arrangement presents a versatile platform for the synthesis of complex molecular architectures, particularly conformationally restricted amino acids and novel heterocyclic systems. This guide will explore its probable synthetic routes, predicted properties, and potential applications, providing a foundational resource for its use in research and development.

Section 1: Physicochemical and Spectroscopic Profile (Predicted)

Predicting the properties of a novel compound is a critical first step in planning its synthesis and application. The following properties are extrapolated from well-characterized analogs like Dimethyl 1,1-cyclopropanedicarboxylate and Dimethyl trans-1,2-cyclopropanedicarboxylate[1][2].

Predicted Physicochemical Properties

| Property | Predicted Value | Rationale & Context |

| Molecular Formula | C₈H₉NO₄ | Derived from the structure. |

| Molecular Weight | 183.16 g/mol | Calculated from the molecular formula. |

| Physical Form | Colorless to pale yellow liquid or low-melting solid | Analogs are typically liquids or low-melting solids at room temperature[2]. |

| Boiling Point | ~220-240 °C (at 760 mmHg) | Higher than non-cyanated analogs due to increased polarity from the nitrile group. |

| Density | ~1.20 - 1.25 g/mL | The addition of a polar cyano group is expected to increase density over analogs like dimethyl 1,1-cyclopropanedicarboxylate (1.147 g/mL)[2]. |

| Solubility | Soluble in common organic solvents (DCM, EtOAc, Acetone, THF). Sparingly soluble in water. | Typical for polar, multifunctional organic esters. |

Predicted Spectroscopic Data for Structural Elucidation

The following table outlines the expected spectroscopic signatures essential for confirming the successful synthesis and purity of the target molecule.

| Technique | Expected Features |

| ¹H NMR | Cyclopropane Protons (3H): Complex multiplet signals in the range of 1.5-2.8 ppm. The exact chemical shifts and coupling constants (J-values) will be highly dependent on the stereochemistry (cis/trans) of the ester groups. Methyl Ester Protons (6H): Two distinct singlets around 3.7-3.8 ppm, assuming the two ester environments are magnetically non-equivalent. |

| ¹³C NMR | Nitrile Carbon (CN): ~115-120 ppm. Carbonyl Carbons (C=O): Two signals in the range of ~168-172 ppm. Quaternary Cyclopropane Carbon (C-CN): ~25-35 ppm. Methine Cyclopropane Carbons (CH-CO₂Me): Two signals from ~30-45 ppm. Methyl Ester Carbons (OCH₃): Two signals around 52-54 ppm. |

| FT-IR (neat) | Nitrile (C≡N) stretch: A sharp, medium-intensity peak at ~2240-2250 cm⁻¹. Carbonyl (C=O) stretch: A strong, sharp peak around 1730-1740 cm⁻¹. C-O stretch: Strong signals in the 1100-1300 cm⁻¹ region. |

| Mass Spec (ESI+) | [M+H]⁺: m/z 184.05. [M+Na]⁺: m/z 206.04. |

Section 2: Proposed Synthesis Pathway & Reaction Mechanism

While several methods exist for forming cyclopropane rings, a Michael-Induced Ring Closure (MIRC) reaction offers the most direct and logical pathway to the target structure. This strategy is predicated on the reaction of a nucleophile with an electrophilic alkene designed to facilitate an intramolecular cyclization.

Overall Synthetic Strategy

The proposed synthesis begins with the Knoevenagel condensation of methyl cyanoacetate with methyl glyoxylate to form an electron-deficient alkene. This intermediate then undergoes a conjugate addition with a suitable nucleophile, such as the enolate of methyl chloroacetate, followed by an intramolecular Sₙ2 reaction to close the three-membered ring.

Caption: Key mechanistic steps of the Michael-Induced Ring Closure.

Detailed Experimental Protocol (Predictive)

This protocol is a self-validating system. Successful formation of the intermediate in Step 1 and consumption of starting materials in Step 2, as monitored by Thin Layer Chromatography (TLC), are necessary checkpoints before proceeding to workup and purification.

Materials & Reagents:

-

Methyl cyanoacetate

-

Methyl glyoxylate (or its stable hydrate/polymer form)

-

Piperidine

-

Toluene

-

Methyl chloroacetate

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate (EtOAc)

-

Hexanes

Step 1: Synthesis of Methyl 2-cyano-3-methoxyacrylate

-

To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add methyl cyanoacetate (1.0 eq), methyl glyoxylate (1.1 eq), and a catalytic amount of piperidine (0.05 eq) in toluene.

-

Heat the mixture to reflux. Monitor the reaction by observing the collection of water in the Dean-Stark trap.

-

Continue reflux until no more water is collected (typically 2-4 hours).

-

Cool the reaction mixture to room temperature. Wash with 1M HCl, water, and then brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude alkene intermediate. This product can often be used in the next step without further purification.

Step 2: Synthesis of Dimethyl 1-cyanocyclopropane-1,2-dicarboxylate

-

Safety First: Sodium hydride reacts violently with water. All glassware must be oven-dried, and the reaction must be conducted under an inert atmosphere (Nitrogen or Argon).

-

Wash NaH (1.2 eq, 60% dispersion) with hexanes three times in a flask under inert atmosphere to remove the mineral oil.

-

Add anhydrous THF to the washed NaH. Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of methyl chloroacetate (1.1 eq) in anhydrous THF to the NaH suspension. Allow the mixture to stir for 30 minutes at 0 °C to ensure complete enolate formation.

-

Cool the reaction mixture to -78 °C (dry ice/acetone bath).

-

Add a solution of the alkene intermediate from Step 1 (1.0 eq) in anhydrous THF dropwise.

-

Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir overnight.

-

Monitor the reaction progress by TLC.

-

Upon completion, cautiously quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product via flash column chromatography on silica gel (using an ethyl acetate/hexanes gradient) to yield the pure target molecule.

Section 3: Applications in Drug Development & Research

The strategic placement of the cyano and ester groups makes this cyclopropane derivative a highly valuable building block.

-

Conformationally Restricted Amino Acid Precursor: The nitrile can be reduced to an amine, and the esters can be selectively hydrolyzed to form novel, non-natural amino acids. These are crucial components for designing peptides and peptidomimetics with enhanced stability and specific secondary structures.

-

Scaffold for Heterocyclic Synthesis: The functional groups can participate in various cyclization reactions to build more complex ring systems, which are foundational in many pharmacologically active compounds.

-

Intermediate for Bioactive Molecules: Cyclopropane-containing molecules are found in a range of bioactive compounds. This derivative serves as a potential starting material for analogs of drugs where a rigid core is desired to improve binding to a biological target.[3][4] For instance, related cyclopropane dicarboxylates are intermediates in the synthesis of drugs like Montelukast and Ketorolac.[4]

Section 4: Safety & Handling

As a novel chemical, Dimethyl 1-cyanocyclopropane-1,2-dicarboxylate must be handled with care, assuming it is hazardous until proven otherwise. The safety protocols for its functional components—organic nitriles and esters—should be strictly followed.

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses or goggles, and nitrile gloves when handling the compound and its precursors.[5][6]

-

Handling: Handle in a well-ventilated chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes. Organic nitriles can be toxic, and appropriate caution is warranted.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents, acids, and bases.

-

Spill & Disposal: In case of a spill, absorb with an inert material (e.g., vermiculite) and place in a sealed container for chemical waste disposal. All chemical waste must be disposed of following institutional and local regulations.[7][8]

References

- US4713479A - Synthesis of high-purity dialkyl 2-vinylcyclopropane-1,1-dicarboxylate.

-

PubChem - Dimethyl trans-1,2-cyclopropanedicarboxylate. National Center for Biotechnology Information. [Link]

-

Organic Syntheses - Cyclopropane-1,1-dicarboxylic acid. [Link]

-

LookChem - 3,3-dimethylcyclopropane-1,2-dicarboxylic acid. [Link]

-

Organic Chemistry Portal - Synthesis of cyclopropanes. [Link]

- US5869737A - Process for the preparation of cyclopropane-1, 1-dicarboxylic acid derivatives.

- US4307033A - Preparation of 3,3-dimethyl-cyclopropane-1,1,2-tricarboxylic acid derivatives and intermediates therefor.

-

J&K Scientific - cis-Dimethyl cyclopropane-1,2-dicarboxylate. [Link]

-

Sciforum - Enzyme-mediated synthesis of (1S)-1-amino-2,2-dimethylcyclopropane-1-carboxylic acid. [Link]

-

Master Organic Chemistry - The Michael Addition Reaction. [Link]

-

ORS - Chemical Safety Guide, 5th Ed. [Link]

-

Chemistry LibreTexts - Conjugate Carbonyl Additions - The Michael Reaction. [Link]

-

European Journal of Organic Chemistry - Diastereoselective Radical-Type Cyclopropanation of Electron-Deficient Alkenes Mediated by the Highly Active Cobalt(II) Tetramethyltetraazaa[9]nnulene Catalyst. [Link]

-

Cheméo - Chemical Properties of Cyclopropane-1,2-dicarboxylic acid dimethyl ester, E. [Link]

-

NIH - Improved Detection and Quantification of Cyclopropane Fatty Acids via Homonuclear Decoupling Double Irradiation NMR Methods. [Link]

-

UCLA - Policy 907: Safe Handling of Particularly Hazardous Substances. [Link]

-

NC State University Libraries - 23.10 Conjugate Carbonyl Additions: The Michael Reaction. [Link]

-

Wikipedia - Michael addition reaction. [Link]

-

DTIC - NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES. [Link]

-

Texas A&M University-San Antonio - Chemical Safety Guidelines. [Link]

-

ResearchGate - Schematic overview of the reactions between dimethyl maleate and... [Link]

-

NIH - Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes. [Link]

-

Semantic Scholar - Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis... [https://www.semanticscholar.org/paper/Experimental-Spectroscopic-(FT-IR%2C-H-and-C-NMR%2C-a-Al-Omair-Al-Faify/f6d7240c5f5a8c2f1e6b9a8c1f0d3c0a8b9e1e9d]([Link]

-

ResearchGate - Dynamic NMR spectroscopy of 2,2′-dimethyl-1-picrylhydrazine in various solvents. [Link]

-

L&I Washington State - Hazardous Chemicals in Laboratories, Chapter 296-828, WAC. [Link]

Sources

- 1. Dimethyl trans-1,2-cyclopropanedicarboxylate | C7H10O4 | CID 6429599 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,1-环丙烷二甲酸二甲酯 99% | Sigma-Aldrich [sigmaaldrich.com]

- 3. lookchem.com [lookchem.com]

- 4. Dimethyl 1,1-cyclopropanedicarboxylate-6914-71-2 [ganeshremedies.com]

- 5. static.fishersci.eu [static.fishersci.eu]

- 6. resources.tamusa.edu [resources.tamusa.edu]

- 7. ors.od.nih.gov [ors.od.nih.gov]

- 8. lni.wa.gov [lni.wa.gov]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

An In-Depth Technical Guide to Dimethyl 1-Cyanocyclopropane-1,2-dicarboxylate: Synthesis, Properties, and Applications

Abstract

This technical guide provides a comprehensive overview of Dimethyl 1-Cyanocyclopropane-1,2-dicarboxylate, a functionalized cyclopropane derivative with significant potential in medicinal chemistry and materials science. Due to the limited direct literature on this specific molecule, this document establishes its proper IUPAC nomenclature, proposes a logical synthetic pathway based on established chemical principles, and extrapolates its physicochemical properties, reactivity, and potential applications from well-characterized structural analogs. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the unique chemical space offered by highly substituted cyclopropanes.

Introduction and IUPAC Nomenclature

The cyclopropane ring, a three-membered carbocycle, is a recurring motif in numerous natural products and pharmacologically active compounds. Its inherent ring strain and unique electronic properties impart distinct reactivity and conformational rigidity, making it a valuable scaffold in drug design. The title compound, "Dimethyl 1-cyanocyclopropane-1,2-dicarboxylate," represents a highly functionalized cyclopropane bearing three electron-withdrawing groups. Such "donor-acceptor" cyclopropanes are versatile intermediates in organic synthesis.

The name provided, "Dimethyl 1-cyanocyclopropane-1,2-dicarboxylate," is ambiguous as it lacks stereochemical descriptors. According to IUPAC nomenclature rules for substituted cycloalkanes, the spatial arrangement of the substituents must be defined.[1][2][3][4] The substituents on the cyclopropane ring can be arranged in either a cis or trans configuration relative to each other. Therefore, two diastereomers of Dimethyl 1-cyanocyclopropane-1,2-dicarboxylate are possible:

-

cis-Dimethyl 1-cyanocyclopropane-1,2-dicarboxylate: The two methoxycarbonyl groups are on the same face of the cyclopropane ring.

-

trans-Dimethyl 1-cyanocyclopropane-1,2-dicarboxylate: The two methoxycarbonyl groups are on opposite faces of the cyclopropane ring.

The correct IUPAC naming would be dimethyl 1-cyano-cyclopropane-1,2-dicarboxylate , with the appropriate cis or trans prefix. Numbering of the cyclopropane ring carbons would begin at the carbon bearing the cyano and one of the carboxylate groups.

Proposed Synthesis

While a direct, documented synthesis for Dimethyl 1-cyanocyclopropane-1,2-dicarboxylate is not readily found in the literature, a plausible and efficient synthetic route can be designed based on the well-established Michael-Initiated Ring Closure (MIRC) reaction.[5] This method is a powerful tool for the construction of highly functionalized cyclopropanes.

The proposed synthesis involves the reaction of an electron-deficient alkene with a stabilized carbanion, followed by an intramolecular nucleophilic substitution to form the cyclopropane ring.

Retrosynthetic Analysis

A retrosynthetic analysis suggests that the target molecule can be disconnected to reveal readily available starting materials: methyl 2-cyano-3-haloacrylate and dimethyl malonate.

Caption: Retrosynthetic approach for the target molecule.

Step-by-Step Experimental Protocol

Step 1: Synthesis of Methyl 2-cyano-3-methoxyacrylate

This reaction proceeds via a base-catalyzed condensation of methyl cyanoacetate and trimethyl orthoformate.

-

To a stirred solution of methyl cyanoacetate (1.0 eq) in anhydrous methanol, add a catalytic amount of a non-nucleophilic base such as triethylamine (0.1 eq).

-

Slowly add trimethyl orthoformate (1.1 eq) to the reaction mixture at room temperature.

-

Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Step 2: Michael-Initiated Ring Closure (MIRC)

This is the key cyclopropanation step.

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, prepare a solution of dimethyl malonate (1.0 eq) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).

-

Cool the solution to 0 °C in an ice bath and add a strong, non-nucleophilic base such as sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise.

-

Allow the mixture to stir at 0 °C for 30 minutes to ensure complete formation of the enolate.

-

Slowly add a solution of methyl 2-cyano-3-methoxyacrylate (1.0 eq) in the same anhydrous solvent via the dropping funnel, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours, or until TLC analysis indicates the consumption of the starting materials.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The resulting crude product, a mixture of cis and trans diastereomers, can be purified and the isomers separated by column chromatography on silica gel.

Caption: General scheme of nucleophilic ring-opening.

Transformations of Functional Groups

The ester and cyano groups can undergo standard chemical transformations:

-

Hydrolysis: The dimethyl ester can be hydrolyzed to the corresponding dicarboxylic acid under acidic or basic conditions. Selective hydrolysis of one ester group may be possible under carefully controlled conditions.

-

Reduction: The ester groups can be reduced to the corresponding diol using strong reducing agents like lithium aluminum hydride. The nitrile group can be reduced to a primary amine.

-

Decarboxylation: The corresponding dicarboxylic acid may undergo thermal decarboxylation, although this would likely require harsh conditions.

Potential Applications in Drug Development and Materials Science

While specific applications for Dimethyl 1-cyanocyclopropane-1,2-dicarboxylate have not been reported, its structural features suggest several promising areas of investigation.

-

Medicinal Chemistry: The rigid cyclopropane scaffold can serve as a bioisostere for other cyclic or unsaturated systems, helping to improve the pharmacokinetic and pharmacodynamic properties of drug candidates. The multiple functional groups provide handles for further chemical modification and the introduction of pharmacophoric elements.

-

Enzyme Inhibition: Cyclopropane-containing molecules have been investigated as inhibitors of various enzymes. The strained ring can mimic transition states of enzymatic reactions.

-

Materials Science: The high density of functional groups and the potential for polymerization or incorporation into larger molecular architectures make this compound an interesting building block for the synthesis of novel polymers and materials with unique electronic or optical properties.

Safety and Handling

As with any laboratory chemical, Dimethyl 1-cyanocyclopropane-1,2-dicarboxylate should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. While specific toxicity data is not available, compounds containing the cyano group should be treated with caution due to the potential for the release of hydrogen cyanide under acidic conditions.

Conclusion